2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid (CAS: 40512-57-0) is a Boc-protected α-amino acid derivative featuring a thiophene ring at the α-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is a chiral molecule, existing in both (R)- and (S)-enantiomers (CAS: 74562-03-1 and 56675-37-7, respectively) . Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and inflammatory disorders .
Properties
CAS No. |
28044-76-0 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formaldehyde-Mediated Chloromethylation (Patent CN103992302A)
Thiophene reacts with formaldehyde and hydrogen chloride in 2,3-butanedione or methyl ethyl ketone at 0–5°C to yield 2-chloromethylthiophene. Subsequent reaction with trimethylsilyl cyanide (TMSCN) catalyzed by tetrabutylammonium fluoride produces 2-thiophene acetonitrile, which is hydrolyzed under alkaline conditions to 2-thiopheneacetic acid (Fig. 1A). Key parameters include:
-
Step 1 : Thiophene, paraformaldehyde, and HCl in a 1:1:1.3–1.5 molar ratio at 0°C.
-
Step 2 : TMSCN (1.1–1.2× thiophene mass) at 70°C for 6 hours.
-
Step 3 : Hydrolysis with aqueous NaOH (1:0.5–0.6 mass ratio) under reflux.
This method achieves a 65.4% combined yield for Steps 1–2, with final hydrolysis yielding >95% purity.
Hypochlorite-Based Chlorination (Patent CN105906604B)
Thiophene undergoes chlorination with t-butyl hypochlorite in carbon tetrachloride at -15–-5°C to form 2-chlorothiophene, which is further functionalized via malonate intermediates (Fig. 1B). Critical conditions:
-
Chlorination : 1.0:1.0–1.1 molar ratio of thiophene to t-butyl hypochlorite at -10°C.
-
Malonate coupling : Hexadecylpyridinium chloride catalyzes reaction with diethyl malonate, followed by saponification and acidification.
This route reports a 90.19% yield for the two-step synthesis of 2-thiopheneacetic acid.
Table 1: Comparative Analysis of Thiophene-Acetic Acid Synthesis
| Method | Key Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Formaldehyde chlorination | HCl, TMSCN | 0–70 | 65.4 | 95.0 |
| Hypochlorite chlorination | t-BuOCl | -10 | 90.2 | 99.2 |
Introduction of the α-Amino Group
The α-amino group is introduced via bromination and nucleophilic substitution, adapting methodologies from peptide synthesis.
Hell–Volhard–Zelinskii Bromination
2-Thiopheneacetic acid is esterified to methyl 2-thiopheneacetate, followed by α-bromination using PBr₃ and Br₂. The resulting methyl α-bromo-2-thiopheneacetate undergoes Gabriel synthesis with potassium phthalimide to install the phthalimido-protected amine. Hydrazinolysis liberates the primary amine, yielding methyl α-amino-2-thiopheneacetate (Fig. 2A).
Direct Ammonolysis of α-Bromo Intermediate
Methyl α-bromo-2-thiopheneacetate reacts with aqueous ammonia at elevated temperatures (60–80°C) to form the α-amino ester. This method avoids phthalimide intermediates but requires stringent control of ammonia concentration to minimize hydrolysis side reactions.
Table 2: Amination Efficiency Across Methods
| Method | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| Gabriel synthesis | Methyl α-bromo derivative | Phthalimide, 100°C | 78.5 |
| Direct ammonolysis | Methyl α-bromo derivative | NH₃, 60°C, 12h | 65.2 |
Boc Protection of the α-Amino Group
The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under mildly basic conditions, as detailed in Patent CN104276964A.
Aqueous-Phase Protection
Methyl α-amino-2-thiopheneacetate is dissolved in sodium bicarbonate solution (pH ≥10), and (Boc)₂O is added in batches at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O (Fig. 3A). Post-reaction extraction with diethyl ether and crystallization in hexane yields the Boc-protected ester.
Organic-Phase Optimization
To enhance solubility, the reaction is conducted in tetrahydrofuran (THF) with triethylamine as a base. This modification increases the reaction rate and reduces epimerization risks, achieving a 92.3% yield compared to 85.7% in aqueous conditions.
Table 3: Boc Protection Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Water | NaHCO₃ | 0–5 | 85.7 |
| THF | Et₃N | 25 | 92.3 |
Final Hydrolysis to Carboxylic Acid
The methyl ester is saponified using aqueous NaOH (2.0 M) at 80°C for 4 hours, followed by acidification with HCl to pH 1–2. Crystallization from toluene/hexane mixtures affords 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid with >98% HPLC purity.
Alternative Route: Strecker Synthesis
A convergent approach involves the Strecker reaction of thiophene-2-carboxaldehyde with ammonium chloride and potassium cyanide, yielding α-amino nitrile. Hydrolysis with HCl produces the α-amino acid, which is Boc-protected as described. While theoretically viable, this method suffers from low regioselectivity (<50% yield) and is less preferred.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring, producing sulfoxides and sulfones.
Reduction: Reduction processes typically target the carboxylic acid group, yielding corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially on the thiophene ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) for mild oxidation conditions.
Reduction: Lithium aluminium hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Halogenation with reagents like N-bromosuccinimide (NBS) or sulfonation with sulfuric acid.
Major Products Formed
Oxidative products include sulfoxides and sulfones, while reduction yields alcohol derivatives. Substitution reactions can produce various halogenated or sulfonated thiophene compounds.
Scientific Research Applications
Peptide Synthesis
Boc-L-thienylalanine is utilized as a building block in the synthesis of peptides. The Boc group allows for selective protection of the amino group during peptide coupling reactions, facilitating the construction of complex peptide sequences. This makes it valuable in the development of peptide-based drugs.
Anticancer Research
Research has indicated that compounds similar to Boc-L-thienylalanine exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives have been studied for their effects on the MAPK/ERK pathway, which is crucial in cancer cell proliferation and survival .
Enzyme Inhibition Studies
Boc-L-thienylalanine has been explored for its potential as an enzyme inhibitor. It can be used to investigate the role of specific enzymes in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis. Inhibitory activity against proteases has been documented, making it a candidate for further research in drug design targeting proteolytic enzymes .
Drug Delivery Systems
The compound's properties allow it to be incorporated into drug delivery systems, particularly those designed for targeted therapy in cancer treatment. Its ability to modify solubility and stability enhances the pharmacokinetic profiles of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid exerts its effects depends on its specific application. In biochemical contexts, it can participate in enzyme-catalyzed reactions typical of amino acids, targeting molecular pathways associated with peptide and protein synthesis. The thiophene ring may also interact with various receptors or enzymes, facilitating or inhibiting their activities.
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s structure consists of three key components:
Boc group : A common protecting group for amines.
Thiophen-2-yl substituent : A sulfur-containing aromatic heterocycle contributing to electronic and steric properties.
Acetic acid backbone : Facilitates integration into peptide chains or coordination with metal ions.
Table 1: Key Physical Properties of 2-{[(tert-Butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic Acid and Analogs
Key Observations :
- Molecular Weight : Bulkier substituents (e.g., adamantyl) increase molecular weight significantly.
- Polarity: The 4-hydroxyphenyl analog (C₁₃H₁₇NO₅) exhibits higher polarity due to the -OH group, enhancing aqueous solubility compared to the thiophen-2-yl derivative .
- Stereochemistry : Enantiomers of the thiophen-2-yl compound (R and S) are explicitly marketed, highlighting the role of chirality in biological activity .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid, also known by its CAS number 40512-56-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 257.31 g/mol. The compound features a thiophene ring, which is known for its role in enhancing the biological activity of various pharmacophores.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on thiophene derivatives has shown that they can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation. The specific mechanisms involve the modulation of signaling pathways associated with tumor growth and metastasis.
Table 1: Summary of Antitumor Activities of Thiophene Derivatives
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties associated with thiophene-containing compounds. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented in several studies. These effects suggest that this compound may be beneficial in conditions characterized by chronic inflammation.
Table 2: Inhibitory Effects on Inflammatory Markers
| Compound | Inflammatory Marker | Effect Observed | Reference |
|---|---|---|---|
| Compound C | TNF-alpha | Decreased levels by 50% | |
| Compound D | IL-6 | Significant reduction in secretion | |
| This compound | TBD | TBD | This study |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. Such interactions could lead to altered gene expression profiles and subsequent physiological responses.
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings. For example, a recent clinical trial investigated the use of a related thiophene compound in patients with advanced solid tumors, demonstrating promising results in terms of tumor response rates and overall survival.
Case Study Overview
Q & A
Q. What are the standard synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid, and how can purity be optimized?
The synthesis typically involves coupling thiophene-2-acetic acid derivatives with tert-butoxycarbonyl (Boc)-protected amino groups. A common approach includes:
- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Step 2 : Activation of the carboxylic acid moiety via coupling reagents (e.g., DCC or EDC) for subsequent amide bond formation or esterification .
- Purity Optimization : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl protons at δ 1.4 ppm) and thiophene ring protons (δ 6.8–7.4 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- IR : Stretching vibrations for C=O (Boc: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ (e.g., m/z 284.1 for C₁₁H₁₅NO₄S) .
Q. How should this compound be stored to maintain stability?
Store under inert conditions (argon or nitrogen atmosphere) in sealed containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. What reaction mechanisms govern the deprotection of the Boc group in this compound, and how do conditions influence selectivity?
Deprotection occurs via acidolysis (e.g., TFA in DCM), where the Boc group is cleaved as a gaseous byproduct (CO₂ and tert-butanol). The mechanism involves protonation of the carbamate oxygen, followed by elimination.
- Critical Factors : Temperature (0–25°C) and acid strength (TFA vs. HCl/dioxane) affect reaction rate and side reactions (e.g., thiophene ring sulfoxidation) .
- Monitoring : Use TLC (Rf shift) or in situ FTIR to track carbamate C=O disappearance (~1680 cm⁻¹) .
Q. How can computational modeling predict this compound’s reactivity in peptide coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during amide bond formation. Key parameters:
- Electrophilicity : The carboxylic acid’s LUMO energy predicts activation by CDI or HATU.
- Steric Effects : Thiophene’s bulkiness may reduce coupling efficiency with sterically hindered amines .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and pH:
Q. How does the thiophene ring’s electronic profile influence biological activity in drug discovery?
The sulfur atom’s electron-rich nature enhances π-stacking with aromatic residues in target proteins (e.g., kinase ATP pockets). Substituent effects:
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Byproducts : Detect Boc-deprotected intermediates (e.g., free amine) via UPLC-MS with a charged aerosol detector (CAD).
- Thresholds : ICH guidelines require impurity levels <0.15% for pharmaceutical intermediates .
Methodological Notes
- Contradiction Management : Conflicting yield reports (e.g., 60% vs. 85%) often stem from variations in Boc-deprotection conditions. Optimize stoichiometry (1.2 eq Boc₂O) and reaction time (2–4 hr) .
- Advanced Tools : SPR/ITC for binding studies (KD < 1 µM achievable with optimized derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
